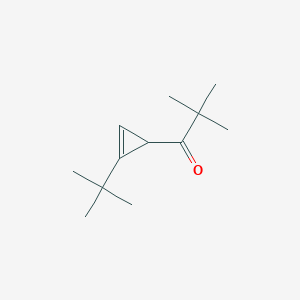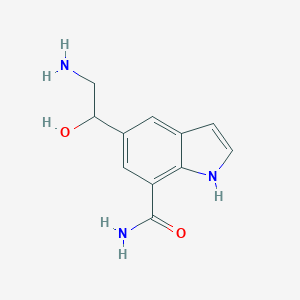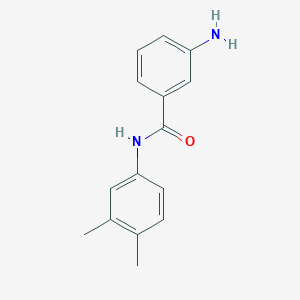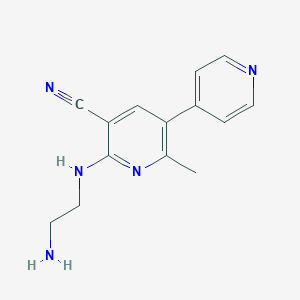
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile involves the inhibition of various enzymes and proteins involved in inflammation, cancer, and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and also inhibits the proliferation of cancer cells. 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has also been found to have anti-oxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile for lab experiments is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile is its low solubility in water, which may make it difficult to use in certain lab experiments.
Orientations Futures
There are several potential future directions for the study of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile. One potential direction is the development of new drugs based on the structure of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile, which may have improved solubility and efficacy. Another potential direction is the study of the effects of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile on other biological pathways and diseases, such as neurodegenerative diseases and metabolic disorders. Finally, further research is needed to fully understand the mechanisms of action of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile involves the reaction of 2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile as a yellow solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and oxidative stress, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
108611-20-7 |
|---|---|
Nom du produit |
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |
Formule moléculaire |
C14H15N5 |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
2-(2-aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H15N5/c1-10-13(11-2-5-17-6-3-11)8-12(9-16)14(19-10)18-7-4-15/h2-3,5-6,8H,4,7,15H2,1H3,(H,18,19) |
Clé InChI |
WHUMBSYSOTVRDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)NCCN)C#N)C2=CC=NC=C2 |
SMILES canonique |
CC1=C(C=C(C(=N1)NCCN)C#N)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



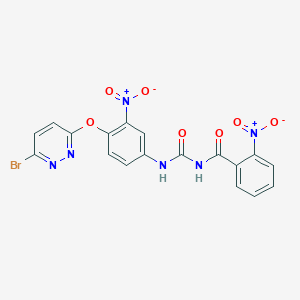

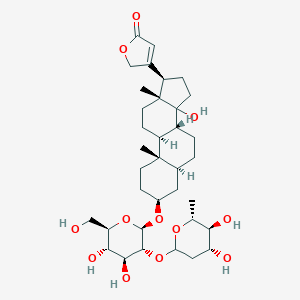

![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)

